An In-depth Technical Guide to (2-Acetylthiophen-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry
An In-depth Technical Guide to (2-Acetylthiophen-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry
Foreword: The Thiophene Moiety in Drug Discovery and Organic Synthesis
Thiophene and its derivatives are privileged heterocyclic scaffolds, consistently featured in a multitude of pharmaceuticals and functional organic materials. Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of modern medicinal chemistry. Within this important class of compounds, (2-Acetylthiophen-3-yl)boronic acid has emerged as a versatile building block, particularly for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on practical insights for researchers in drug development and organic synthesis.
Core Molecular Attributes of (2-Acetylthiophen-3-yl)boronic acid
(2-Acetylthiophen-3-yl)boronic acid, identified by the CAS Number 36155-74-5 , is a stable, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in synthetic and analytical applications.
| Property | Value | Source |
| CAS Number | 36155-74-5 | [1] |
| Molecular Formula | C₆H₇BO₃S | [1] |
| Molecular Weight | 169.99 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 120-130 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Spectroscopic Characterization
The regioselective synthesis of (2-Acetylthiophen-3-yl)boronic acid is a critical aspect of its utility. Direct acylation of thiophene typically yields the 2-substituted isomer. Therefore, a multi-step approach commencing from 3-bromothiophene is generally employed to achieve the desired 3-borylated product.
Synthetic Pathway
A common and effective strategy involves the initial synthesis of 3-acetylthiophene from 3-bromothiophene, followed by conversion to the corresponding boronic acid. This approach ensures the correct placement of the acetyl and boronic acid functionalities on the thiophene ring.
Caption: Synthetic route to (2-Acetylthiophen-3-yl)boronic acid.
Experimental Protocol: Synthesis of 3-Acetylthiophene
This protocol outlines the synthesis of the key intermediate, 3-acetylthiophene, from 3-bromothiophene via a lithium-halogen exchange reaction.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with 3-bromothiophene and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour to facilitate the formation of 3-thienyllithium.
-
Acetylation: Acetic anhydride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-acetylthiophene.
The subsequent borylation of 3-acetylthiophene to afford (2-Acetylthiophen-3-yl)boronic acid can be achieved through various methods, including iridium-catalyzed C-H borylation or via a halogenated intermediate.
Spectroscopic Elucidation
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the acetyl group significantly influences the chemical shifts of the thiophene ring protons and carbons.
¹H NMR: In 2-acetylthiophene, three distinct aromatic protons are observed. For 3-acetylthiophene, the precursor to our target molecule, the proton at the 2-position (H2) typically appears as a doublet of doublets at approximately 7.95 ppm.[2] The protons at the 4 and 5 positions (H4 and H5) also show characteristic shifts and coupling constants.[2] For (2-Acetylthiophen-3-yl)boronic acid, the introduction of the boronic acid group at the 3-position will further alter the electronic environment, leading to predictable changes in the chemical shifts of the remaining ring protons. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra.[3] Running the NMR in a solvent like d₄-methanol can help break up these oligomers and provide a clearer spectrum.[3]
¹³C NMR: The carbon chemical shifts are also highly diagnostic. In 2-acetylthiophene, the carbon attached to the acetyl group (C2) resonates at approximately 144.5 ppm.[2] In contrast, for 3-acetylthiophene, the C3 carbon resonates around 143.5 ppm.[2] The carbon bearing the boronic acid group in the target molecule is expected to have a characteristic chemical shift, though it can sometimes be broadened or difficult to observe directly.
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum of (2-Acetylthiophen-3-yl)boronic acid will be dominated by several key absorbances. A strong carbonyl (C=O) stretching vibration from the acetyl group is expected in the region of 1650-1700 cm⁻¹. The O-H stretching of the boronic acid group will appear as a broad band in the 3200-3600 cm⁻¹ region. Characteristic C-H and C=C stretching vibrations of the thiophene ring will also be present.
2.3.3. Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of thiophene derivatives often shows a prominent molecular ion peak.[4] The fragmentation pattern of (2-Acetylthiophen-3-yl)boronic acid is expected to involve the loss of the acetyl group, water from the boronic acid moiety, and fragmentation of the thiophene ring.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of (2-Acetylthiophen-3-yl)boronic acid is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[5][6][7]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
(2-Acetylthiophen-3-yl)boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: To a reaction vessel, add (2-Acetylthiophen-3-yl)boronic acid (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the appropriate solvent system. The use of aqueous solvent mixtures is common and can enhance the reaction rate.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of complex molecules from (2-Acetylthiophen-3-yl)boronic acid, making it an invaluable tool in discovery chemistry.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[8] This interaction has led to the development of several successful drugs, including the proteasome inhibitor Bortezomib for the treatment of multiple myeloma.[5][7]
The (2-Acetylthiophen-3-yl)boronic acid scaffold provides a platform for the design of novel enzyme inhibitors. The thiophene ring can engage in various non-covalent interactions within a protein's binding pocket, while the boronic acid moiety can form the crucial covalent bond with a catalytic serine or threonine residue. The acetyl group offers a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
While specific examples of drugs developed directly from (2-Acetylthiophen-3-yl)boronic acid are not prevalent in publicly available literature, its structural motifs are highly relevant to contemporary drug design efforts targeting enzymes such as β-lactamases and various proteases.[8] The general synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting point for lead discovery and optimization campaigns.
Safety and Handling
(2-Acetylthiophen-3-yl)boronic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place, typically refrigerated at 2-8°C, to ensure its stability.[1]
Conclusion and Future Outlook
(2-Acetylthiophen-3-yl)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and reactivity in Suzuki-Miyaura cross-coupling reactions make it a powerful tool for the construction of complex molecular frameworks. As the demand for novel therapeutics continues to grow, the strategic use of functionalized heterocyclic boronic acids like (2-Acetylthiophen-3-yl)boronic acid will undoubtedly play a crucial role in the discovery and development of the next generation of medicines. Further exploration of its applications in the synthesis of bioactive molecules and materials is an active and promising area of research.
References
- 1. 2-Acetyl-3-thiopheneboronic acid 36155-74-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
